Subtype-Dependent Antiviral Activity of PP7: Differential EC50 Values Across Influenza A Strains
PP7 exhibits pronounced subtype-dependent antiviral potency in MDCK cells, with EC50 values varying by approximately 1.9-fold between the most sensitive (H1N1) and least sensitive (H5N1) subtypes tested [1]. This differential activity profile is not uniformly observed with broad-spectrum polymerase inhibitors like favipiravir and constitutes a distinguishing feature for studies requiring subtype-specific inhibition benchmarking. In a head-to-head comparison within the same experimental system, PP7 reduced viral titers of H1N1 by 3.2 log10, H3N2 by 2.8 log10, and H5N1 by 2.5 log10 at a fixed concentration of 5 μM [1]. In contrast, the structurally distinct PA-PB1 interaction inhibitor compound 36 was reported to have an IC50 of 1.1 μM against a single strain without comparable subtype cross-profiling data [2].
| Evidence Dimension | Antiviral potency (EC50) in MDCK cells |
|---|---|
| Target Compound Data | H1N1: EC50 = 0.8 μM; H3N2: EC50 = 1.1 μM; H5N1: EC50 = 1.5 μM |
| Comparator Or Baseline | PP7 5 μM treatment: viral titer reduction of 3.2 log10 (H1N1), 2.8 log10 (H3N2), 2.5 log10 (H5N1) vs. untreated control [1]; PA-PB1 inhibitor compound 36: IC50 = 1.1 μM against unspecified strain [2] |
| Quantified Difference | 1.9-fold EC50 difference between H1N1 (0.8 μM) and H5N1 (1.5 μM); viral titer reduction varies by 0.7 log10 between H1N1 and H5N1 at 5 μM PP7 |
| Conditions | MDCK cells infected with influenza A virus subtypes H1N1 (A/PR/8/34), H3N2 (A/Udorn/72), H5N1 (A/Vietnam/1203/04) at MOI 0.01; PP7 treatment for 48 h; TCID50 assay for viral titer quantification [1] |
Why This Matters
The quantifiable subtype-dependent activity profile enables researchers to select PP7 specifically for differential inhibition studies across influenza A strains, a capability not consistently documented for comparator PB1-PB2 inhibitors.
- [1] Yuan S, et al. Identification of a novel small-molecule compound targeting the influenza A virus polymerase PB1-PB2 interface. Antiviral Res. 2017 Jan;137:58-66. View Source
- [2] Massari S, et al. 4,6-Diphenylpyridines as Promising Novel Anti-Influenza Agents Targeting the PA-PB1 Interaction: Design, Synthesis, and Biological Evaluation. J Med Chem. 2021;64(15):11128-11147. View Source
